molecular formula C11H12N2OS B13326778 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13326778
M. Wt: 220.29 g/mol
InChI Key: CBJZKBFZQQNQNA-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an isopropyl group at position 1, a thiophene ring at position 3, and a carbaldehyde group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole with a formylating agent to introduce the carbaldehyde group at position 4. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-methanol.

    Substitution: 1-Isopropyl-3-(5-bromothiophen-2-yl)-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The thiophene ring and pyrazole core contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
  • 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-amine
  • 1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-methanol

Uniqueness

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group at position 4, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This distinguishes it from similar compounds that may have different functional groups at the same position, leading to variations in their chemical behavior and applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-2-ylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H12N2OS/c1-8(2)13-6-9(7-14)11(12-13)10-4-3-5-15-10/h3-8H,1-2H3

InChI Key

CBJZKBFZQQNQNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C2=CC=CS2)C=O

Origin of Product

United States

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